D-tartrate(1-)
Description
Historical Perspectives in Tartrate Chemistry Research
The scientific journey of tartrate chemistry is deeply intertwined with the foundational discoveries in stereochemistry. In 1832, the French physicist Jean-Baptiste Biot first observed the optical activity of tartaric acid, noting its ability to rotate the plane of polarized light. libretexts.orgchemistryviews.orgrsc.orgpurdue.edu This phenomenon, where a substance interacts with light, laid the groundwork for future investigations into the three-dimensional nature of molecules. purdue.edu
The most significant breakthrough came in 1847 through the meticulous work of Louis Pasteur. chemistryviews.orgrsc.org While studying the salts of tartaric acid, Pasteur made a remarkable observation with sodium ammonium (B1175870) tartrate. He noticed that the crystalline salt of the optically inactive racemic acid formed two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.orglibretexts.org With great patience and precision, he manually separated these "right-handed" and "left-handed" crystals using tweezers. libretexts.orgpku.edu.cnacs.org Upon dissolving each type of crystal in water, he found that one solution rotated polarized light clockwise (dextrorotatory), identical to the known tartaric acid, while the other rotated it counterclockwise (levorotatory) to the same degree. libretexts.orglibretexts.orglibretexts.org This experiment was the first successful resolution of a racemic mixture and provided concrete evidence for the existence of enantiomers—molecules that are non-superimposable mirror images of each other. libretexts.orglibretexts.org Pasteur's work established that molecular dissymmetry was the basis for optical activity, a concept that is now a cornerstone of stereochemistry. libretexts.orgresearchgate.net
Stereochemical Significance of D-tartrate(1-) in Chemical and Biological Systems
The D-(-)-tartrate(1-) ion, with its specific three-dimensional arrangement of atoms, is of immense importance in both chemical and biological contexts. Its chirality, or "handedness," dictates its interactions with other chiral molecules, a principle of profound consequence in numerous scientific fields. chemistryviews.org
In chemical synthesis, D-tartrate and its derivatives are invaluable as chiral building blocks or auxiliaries. chemimpex.com They are used to introduce chirality into a target molecule, enabling the synthesis of a specific enantiomer. This is particularly crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful. chemimpex.com Furthermore, D-tartaric acid is widely employed as a chiral resolving agent. google.comresearchgate.net By reacting a racemic mixture of a compound with D-tartaric acid, two diastereomeric salts are formed. These salts have different physical properties, such as solubility, which allows for their separation by methods like crystallization. google.comwikipedia.org Once separated, the pure enantiomers can be recovered.
In biological systems, the stereochemical specificity of D-tartrate(1-) is equally significant. Enzymes, which are themselves chiral macromolecules, often exhibit a high degree of stereoselectivity, meaning they will only interact with one specific enantiomer of a substrate. This lock-and-key mechanism is fundamental to most biochemical processes. The ability to produce enantiomerically pure compounds using tartrate-based methods has been instrumental in studying these interactions and in the development of drugs that target specific biological pathways. chemimpex.com The different stereoisomers of tartrate can also influence the crystallization of proteins in distinct ways, highlighting the importance of stereochemistry in structural biology. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5O6- |
|---|---|
Molecular Weight |
149.08 g/mol |
IUPAC Name |
(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1 |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-M |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of D Tartrate 1
Strategies for D-tartrate(1-) Synthesis and Analogues
D-tartrate(1-), the conjugate base of D-(-)-tartaric acid, is the less common, "unnatural" enantiomer of tartrate. researchgate.netmit.edu Its synthesis and the preparation of its analogues are achieved through both chemical and biotechnological routes.
Chemical Synthesis Approaches
The direct asymmetric chemical synthesis of D-tartaric acid is challenging. Chemical methods often result in the production of a racemic mixture (d,l-tartaric acid) or the achiral meso form. acs.org For instance, a common chemical route involves the hydrolysis of an epoxysuccinate, which typically yields d,l-tartaric acid. nih.gov The process involves hydrolyzing an alkali metal epoxysuccinate in an aqueous solution under controlled pH (from about 6 to 11) and temperature (up to 200°C) conditions. nih.gov While this method can achieve high conversion of the epoxide to tartrate, the product is a racemic mixture that requires subsequent resolution to isolate the D-(-) enantiomer. nih.gov
Another noted, though less detailed, pathway involves the synthesis from carbohydrates. mit.edu However, the most prevalent "synthesis" of D-tartaric acid via chemical means is the resolution of the racemic mixture, for which D-tartaric acid itself can be used as a resolving agent. mdpi.com
Biotechnological Production Routes for D-tartrate(1-)
Biotechnological methods offer a highly efficient and enantioselective route to D-(-)-tartaric acid. These processes typically employ microorganisms or their enzymes to catalyze the stereospecific conversion of prochiral substrates.
A key method is the asymmetric hydrolysis of cis-epoxysuccinate catalyzed by the enzyme cis-epoxysuccinate hydrolase (CESH). nih.govtorayfinechemicals.com This enzymatic approach is notable for producing enantiomerically pure D- or L-tartaric acid with an enantiomeric excess often approaching 100%. nih.govtorayfinechemicals.com Specific microorganisms from the genera Achromobacter and Alcaligenes are known to possess the d-tartrate epoxidase enzyme required for the conversion of cis-epoxysuccinic acid into D-tartaric acid. acs.org The cultivation of these microbes is typically performed aerobically at a temperature of 20–35°C and a pH of 6–8. acs.org
Another significant biotechnological pathway involves the microbial oxidation of D-glucose or sorbitol. nih.gov The bacterium Gluconobacter suboxydans can produce tartaric acid by first forming 5-keto-D-gluconic acid, which is then oxidized to tartaric acid in a reaction catalyzed by vanadium. nih.gov Fermentation processes using this method have reported product concentrations of up to 2.96 g/L after three days. nih.gov Furthermore, 2,5-diketo-D-gluconate (2,5DKG), produced from D-glucose by a mixed culture of Flavimonas oryzihabitans and Pseudomonas cepacia, serves as a direct precursor for D-tartrate production. jst.go.jp
| Microorganism/Enzyme | Substrate | Product | Key Features |
| Achromobacter / Alcaligenes spp. | cis-Epoxysuccinic acid | D-(-)-Tartaric acid | Utilizes d-tartrate epoxidase for asymmetric hydrolysis. acs.org |
| cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate | D-(-)-Tartaric acid | Enzymatic biocatalysis with very high enantiomeric purity (>99% ee). nih.govtorayfinechemicals.com |
| Gluconobacter suboxydans | D-Glucose or Sorbitol | Tartaric acid | Fermentative process via a 5-keto-D-gluconic acid intermediate; requires vanadium catalyst. nih.gov |
| Flavimonas oryzihabitans & Pseudomonas cepacia | D-Glucose | 2,5-Diketogluconate (precursor) | Mixed culture fermentation to produce the direct precursor for D-tartrate. jst.go.jp |
Synthesis of D-tartrate(1-) Esters and Other Derivatives
D-(-)-Tartaric acid is a versatile precursor for a wide array of derivatives, with esters being the most common. nih.gov These derivatives are crucial chiral building blocks in the asymmetric synthesis of many biologically active molecules. mdpi.comnih.gov
The synthesis of simple dialkyl esters like diethyl, dimethyl, and diisopropyl D-tartrate is straightforward. nih.gov One method involves the direct esterification of D-tartaric acid with the corresponding alcohol (e.g., ethanol) using boric acid as a catalyst and carbon tetrachloride as a solvent under reflux conditions. acs.org More recently, chemoselective esterification using scandium triflate [Sc(OTf)₃] as a catalyst has been employed to produce d-di(3-butenyl) tartrate (d-BTA) from D-tartaric acid and 3-butene-1-ol. mit.edusigmaaldrich.com
More complex ester derivatives have also been synthesized for specific applications. For example, di-p-toluoyl-D-tartaric acid is prepared by reacting D-tartrate with p-toluoyl chloride, using a catalyst like copper sulfate (B86663) in a toluene (B28343) solvent. koreascience.kr
Beyond esters, other derivatives of D-tartrate have been developed. A notable example is the synthesis of chiral ionic liquids (CILs). N-butyl-N-methylimidazolium-D-(-)-tartrate was synthesized through a neutralization reaction, creating a CIL with the tartrate anion as the chiral center.
| Derivative | Reactants | Catalyst/Conditions | Application/Significance |
| (-)-Diethyl D-tartrate | D-Tartaric acid, Ethanol | Boric acid / Reflux | Chiral building block in asymmetric synthesis. nih.govacs.org |
| d-Di(3-butenyl) tartrate (d-BTA) | D-Tartaric acid, 3-butene-1-ol | Scandium triflate [Sc(OTf)₃] | Monomer for thiol-ene click polymerization. mit.edusigmaaldrich.com |
| Di-p-toluoyl-D-tartaric acid | D-Tartrate, p-Toluoyl chloride | Copper sulfate / Toluene | Chiral resolving agent. koreascience.kr |
| N-butyl-N-methylimidazolium-D-(-)-tartrate | D-(-)-Tartaric acid, N-butyl-N-methylimidazole | Neutralization reaction | Chiral Ionic Liquid (CIL) for enantioseparation. |
Advanced Derivatization for Specialized Research Applications
The targeted chemical modification of D-tartrate(1-) is crucial for its use in specialized research areas, particularly in chiral recognition and conformational analysis.
One major application is the creation of chiral derivatizing agents for the analysis and resolution of enantiomers. Diacetyl-L-tartaric anhydride (B1165640) (the L-enantiomer is often used, but the principle applies) is an effective reagent that reacts with chiral molecules containing hydroxyl or amine groups to form diastereomers. These diastereomeric derivatives can then be separated and quantified using standard achiral chromatography techniques, such as LC-MS/MS, which is a powerful strategy for chiral metabolomics and pharmaceutical analysis. Similarly, O,O'-disubstituted tartaric acid derivatives, like di-p-toluoyl-D-tartaric acid (D-DTTA), are used as chiral resolving agents that form diastereomeric salts with racemic compounds, such as ibuprofen, allowing for their separation.
Another advanced application involves derivatization to study the molecule's conformational properties. Research has shown that modifying the carboxyl and hydroxyl groups of tartaric acid—for instance, through O-silylation, O-tert-butylation, or conversion to amides—significantly influences the molecule's conformation around its C-C bonds. These studies, which use techniques like circular dichroism, are essential for understanding the fundamental stereochemical behavior of tartrate and how it imparts chirality in asymmetric reactions. The formation of metal complexes, where D-tartrate acts as a ligand, is another form of derivatization used to investigate coordination chemistry and the influence of metal ions on its structure.
Chirality, Stereoselection, and Asymmetric Synthesis Involving D Tartrate 1
D-tartrate(1-) as a Chiral Auxiliary and Building Block in Organic Synthesis
D-tartrate(1-) and its derivatives are extensively used as chiral auxiliaries and building blocks in the synthesis of complex, enantiomerically pure molecules. chemimpex.comnih.gov As a chiral auxiliary, it can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which it is removed. This strategy allows for the creation of specific stereoisomers with high efficiency. sfu.ca
As a chiral building block, D-tartrate(1-) provides a scaffold with two pre-defined stereocenters, which can be elaborated into a variety of target molecules, including pharmaceuticals and natural products. chemimpex.comnih.gov For instance, diethyl D-tartrate has been instrumental in the synthesis of bioactive compounds by serving as a starting material with fixed stereochemistry. nih.gov
Key applications of D-tartrate(1-) derivatives as chiral building blocks:
| Target Molecule Class | D-tartrate(1-) Derivative Used | Synthetic Strategy | Reference |
| Cytotoxic Polyacetylenes | (+)-diethyl-L-tartrate | Construction of epoxide functionality | nih.gov |
| (+)-Koninginin D | L-tartaric acid | Establishing vicinal hydroxyl stereochemistry | nih.gov |
| (-)-Kumausallene (formal synthesis) | Diethyl-D-tartrate | Radical cyclization | nih.gov |
| (+)-Conduritol-E derivative | Diethyl-D-tartrate | Stereoselective Grignard addition | nih.gov |
Applications of D-tartrate(1-) in Asymmetric Catalysis
The influence of D-tartrate(1-) extends significantly into the realm of asymmetric catalysis, where it is employed in the design of chiral ligands and the development of catalysts that facilitate enantioselective transformations. google.comresearchgate.net
Ligand Design and Chiral Catalyst Development
D-tartrate(1-) and its esters are fundamental in the design of chiral ligands for metal-catalyzed reactions. google.comresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. researchgate.net The C2-symmetric backbone of tartaric acid is a privileged scaffold in ligand design, as it reduces the number of possible isomeric metal complexes and enhances enantioselectivity.
A notable example is the use of diethyl D-tartrate in the Sharpless-Katsuki epoxidation, where it forms a chiral titanium complex that catalyzes the asymmetric epoxidation of allylic alcohols. wikipedia.orgmdpi.com This methodology has become a powerful tool in organic synthesis. Furthermore, D-tartrate derivatives have been incorporated into chiral ionic liquids, which can act as both solvents and catalysts in asymmetric reactions. researchgate.net
Examples of Chiral Catalysts Derived from D-tartrate(1-):
| Catalyst System | D-tartrate(1-) Derivative | Application | Reference |
| Titanium-tartrate complex | Diethyl D-tartrate | Asymmetric epoxidation | wikipedia.orgmdpi.com |
| N-butyl-N-methyl imidazolium-D-(-)-tartrate | D-(-)-tartaric acid | Chiral ionic liquid for asymmetric synthesis | researchgate.net |
| Ti(IV)-tartrate complex on LDH | L-tartrate | Asymmetric sulfoxidation | researchgate.net |
Enantioselective Transformations
Catalysts derived from D-tartrate(1-) are employed in a wide array of enantioselective transformations, enabling the synthesis of chiral molecules with high optical purity. nih.govresearchgate.net These transformations are crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. chemimpex.com
The Sharpless asymmetric epoxidation, which utilizes a titanium-diethyl tartrate catalyst, is a prime example of a highly enantioselective transformation. wikipedia.orgmdpi.com This reaction allows for the predictable synthesis of either enantiomer of an epoxide by selecting the appropriate enantiomer of diethyl tartrate. Other enantioselective reactions catalyzed by D-tartrate-based systems include nitroaldol (Henry) reactions and sulfoxidations. researchgate.netacs.org
Optical Resolution Techniques Utilizing D-tartrate(1-)
Optical resolution, the process of separating a racemic mixture into its constituent enantiomers, is a fundamental technique in stereochemistry. wikipedia.org D-tartrate(1-) is a widely used resolving agent due to its ability to form diastereomeric salts with racemic bases, which can then be separated by physical means. nih.govgoogle.com
Diastereomeric Salt Formation and Crystallization
The classical method of resolution using D-tartrate(1-) involves the formation of diastereomeric salts with a racemic mixture of a basic compound. google.com Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.org Once separated, the desired enantiomer can be recovered by treating the diastereomeric salt with a base.
This technique has been successfully applied to the resolution of numerous racemic compounds, including amphetamine and 1-(1-naphthalene)ethylamine. google.comdesigner-drug.com The efficiency of the resolution can be influenced by the choice of solvent and the conditions of crystallization. google.com
Examples of Racemic Compounds Resolved with D-tartrate(1-):
| Racemic Compound | D-tartrate(1-) Derivative Used | Separation Method | Reference |
| 1-(1-naphthalene)ethylamine | D-(-)-tartaric acid | Fractional crystallization | google.com |
| Phenylalanine | D-tartaric acid | Asymmetric transformation and crystallization | google.com |
| Amlodipine (B1666008) | O,O'-di-p-toluoyl-D-tartaric acid | Precipitation | bhu.ac.in |
| Ibuprofen | O,O'-di-p-toluoyl-D-tartrate | Diastereomeric salt formation | rasayanjournal.co.in |
| Sertraline | D-tartaric acid | Crystallization | rsc.org |
| Celiprolol | Di-O,O'-p-toluoyl-D-tartaric acid | Fractional crystallization | google.com |
| 2-aminobutanol | D-(-)-tartrate | Crystallization | google.com |
Chromatographic Enantioseparation with D-tartrate(1-) Derivatives
D-tartrate(1-) derivatives are also utilized in chromatographic techniques for the separation of enantiomers. researchgate.net This can be achieved in two primary ways: by using a D-tartrate derivative as a chiral stationary phase (CSP) or as a chiral mobile phase additive (CMPA). researchgate.netgoogle.com
In the case of a CSP, a D-tartrate derivative is covalently bonded to a solid support, creating a chiral environment through which the racemic mixture is passed. The enantiomers interact differently with the CSP, leading to their separation. When used as a CMPA, the D-tartrate derivative is added to the mobile phase and forms transient diastereomeric complexes with the enantiomers, which are then separated on a non-chiral stationary phase. researchgate.net These chromatographic methods offer a powerful and often highly efficient means of enantioseparation. researchgate.netijcrt.org
Chiral Recognition Mechanisms Involving D-tartrate(1-)
D-tartrate(1-), the conjugate base of D-tartaric acid, plays a significant role as a chiral selector in the separation and recognition of enantiomers. bio-rad.comnih.gov Its effectiveness stems from its ability to form diastereomeric complexes with other chiral molecules through a variety of non-covalent interactions. The specific mechanisms of chiral recognition are diverse and depend on the nature of the analyte and the surrounding chemical environment. These mechanisms often involve hydrogen bonding, ionic interactions, and steric hindrance, leading to differential stability and properties of the resulting diastereomeric pairs.
One of the primary mechanisms of chiral recognition by D-tartrate(1-) involves the formation of diastereomeric salts. This classical resolution method relies on the differential solubility of the salts formed between the chiral D-tartrate(1-) anion and a racemic mixture of a chiral cation. For instance, derivatives of D-tartaric acid, such as O,O'-Di-p-toluoyl-D-tartaric acid, are used to resolve racemic mixtures of compounds like amlodipine and ibuprofen. bhu.ac.inrasayanjournal.co.in The formation of the diastereomeric salt is driven by electrostatic interactions and hydrogen bonding, and the distinct crystal packing of the two diastereomers allows for their separation by fractional crystallization. bhu.ac.in
In the context of coordination chemistry, D-tartrate(1-) and its derivatives can act as chiral counterions to resolve racemic metal complexes. A proposed model for the chiral recognition of [Co(en)3]3+ by bis(μ-d-tartrato)-diantimonate(III) anion, [Sb2(d-tart)2]2−, suggests that hydrogen bonding is the key interaction. oup.com In this model, two oxygen atoms of the chiral anion form hydrogen bonds with two amine protons of the cobalt complex. oup.com The stereoselectivity arises from the different geometric arrangements of these hydrogen bonds for the Δ and Λ enantiomers of the complex, leading to more favorable interactions with one enantiomer over the other. oup.com
Crystal packing forces can also be the primary driver of chiral recognition, even in the absence of direct hydrogen bonding between the chiral selector and the analyte. researchgate.net In the case of the resolution of the hydrophobic [Ru(bpy)2(py)2]2+ complex with (+)-O,O'-dibenzoyl-d-tartrate, the chiral recognition is attributed to the way the molecules pack in the crystal lattice. researchgate.net Specifically, the benzoyl rings of the tartrate anions grip the bipyridine planes of the ruthenium complex, and another benzoyl ring packs between the pyridine (B92270) rings, creating a chiral pocket that favors the crystallization of one enantiomer. researchgate.net
In capillary electrophoresis (CE), D-tartrate(1-) is used as a chiral selector in the background electrolyte to separate enantiomers. bio-rad.com The separation mechanism is based on the differential migration of the transient diastereomeric complexes formed between the D-tartrate(1-) and the enantiomers of the analyte. The stability of these complexes, influenced by factors like hydrogen bonding and electrostatic interactions, dictates the electrophoretic mobility and thus the separation. For example, in the separation of (+)-Co(en)3 3+ and (-)-Co(en)3 3+, using D(-)-tartrate as the chiral selector resulted in baseline resolution with an inversion of the migration order compared to using L(+)-tartrate, demonstrating the high degree of stereoselectivity. bio-rad.com
Furthermore, the chiral recognition can be influenced by the formation of ternary complexes. In a study involving the stereoselective analysis of tartaric acid using complexation with Eu3+-tetracycline, the D-isomer of tartrate was selectively detected. jscimedcentral.com Molecular modeling suggested that the D-tartrate could form a more stable complex involving hydrogen bonds with tetracycline (B611298) and interactions with the Eu3+ ion, a configuration that was not as favorable for the L-tartrate due to opposing chirality. jscimedcentral.com
The conformational flexibility of the tartrate molecule itself can also play a role in chiral recognition. Circular dichroism studies have shown that tartrate ions can switch from an anti to a gauche conformation when bound to chiral cationic membranes, indicating a specific recognition process that induces conformational changes. nih.gov This highlights that the mechanism is not always a simple lock-and-key interaction but can involve dynamic conformational adjustments of both the selector and the analyte.
Below is a data table summarizing research findings on chiral recognition involving D-tartrate(1-) and its derivatives.
| Analyte | Chiral Selector | Method | Key Interactions/Mechanism | Reference |
| Racemic Amlodipine | O,O'-Di-p-toluoyl-D-tartaric acid | Diastereomeric Salt Formation | Formation of diastereomeric salt with differential solubility. | bhu.ac.in |
| Racemic Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | Diastereomeric Salt Formation | Strongest recognition between S-Ibuprofen and the D-DTTA derivative. | rasayanjournal.co.in |
| [Co(en)3]3+ | [Sb2(d-tart)2]2− | Ion-pair Chromatography | Hydrogen bonding between amine protons of the complex and oxygen atoms of the chiral anion. | oup.com |
| [Ru(bpy)2(py)2]2+ | (+)-O,O'-dibenzoyl-d-tartrate | Crystallization | Chiral recognition due to crystal packing forces, with benzoyl rings of the tartrate gripping the complex. | researchgate.net |
| (+/-)-Co(en3)3+ | D(-)-tartrate | Capillary Electrophoresis | Formation of transient diastereomeric complexes with differential electrophoretic mobility. | bio-rad.com |
| Tartaric Acid Isomers | Eu3+-tetracycline-D-tartrate | Capillary Electrophoresis with Complexation | Formation of a more stable ternary complex with the D-isomer involving hydrogen bonding. | jscimedcentral.com |
| Nonchiral dicationic n-2-n amphiphiles | Tartrate | Membrane Interactions | Specific anion-cation recognition inducing a conformational change in the tartrate from anti to gauche. | nih.gov |
Enzymatic Metabolism and Biochemical Pathways of D Tartrate 1
Microbial Degradation Pathways of D-tartrate(1-)
Microorganisms employ distinct strategies for the degradation of tartrate isomers. microbiologyjournal.org For D-tartrate, the predominant pathway involves a stereospecific dehydratase enzyme that converts it into a central metabolic intermediate. d-nb.infoasm.org This capability has been identified in various bacteria, including species of Pseudomonas, Rhodopseudomonas, and enteric bacteria like Salmonella and Escherichia coli. d-nb.infonih.govbiorxiv.orgnih.gov Anaerobic bacteria capable of fermenting D- and meso-tartrate, such as those from the genera Bacteroides, Acetivibrio, and Ilyobacter, have also been isolated. d-nb.info
The central step in the primary microbial degradation pathway for D-tartrate(1-) is its dehydration to oxaloacetate. ontosight.ai This reaction is catalyzed by the enzyme D(-)-tartrate dehydratase. ontosight.aiwikipedia.orgasm.org
D(-)-tartrate dehydratase (EC 4.2.1.81), also known as (S,S)-tartrate hydro-lyase, is the key enzyme in this pathway. ontosight.aiwikipedia.org It catalyzes the conversion of D-(-)-tartrate to oxaloacetate and water. nih.govnih.gov The enzyme is highly specific for the D-(-)-isomer and does not act on L-(+)-tartrate or meso-tartrate. nih.govasm.orgnih.gov
Detailed characterization of D(-)-tartrate dehydratase from Rhodopseudomonas sphaeroides has revealed it to be a tetrameric protein with a native molecular weight of approximately 158,000 Da, composed of four identical subunits. nih.govasm.org This enzyme requires a divalent metal ion, specifically Mg²⁺, for its activity and exhibits optimal function at a pH range of 6.2 to 7.2. nih.govasm.orgnih.gov Unlike the oxygen-labile L-(+)-tartrate dehydratase, the D(-)-tartrate dehydratase from R. sphaeroides is notably insensitive to oxygen. asm.org The reaction it catalyzes is effectively irreversible and follows Michaelis-Menten kinetics. nih.govnih.gov The enzyme is strongly inhibited by meso-tartrate. nih.govasm.orgnih.gov Structural studies have provided insight into this class of enzymes, with solved structures available under PDB accession codes 2DW6 and 2DW7. wikipedia.org
**Table 1: Properties of D(-)-tartrate Dehydratase from *Rhodopseudomonas sphaeroides***
| Property | Value | Reference |
|---|---|---|
| EC Number | 4.2.1.81 | wikipedia.org |
| Reaction | D(-)-tartrate ⇌ oxaloacetate + H₂O | wikipedia.org |
| Molecular Weight (Native) | 158,000 ± 1,000 Da | nih.govasm.org |
| Subunit Structure | Tetramer (4 identical subunits) | nih.gov |
| Subunit Molecular Weight | 39,500 ± 500 Da | nih.gov |
| Cofactor Requirement | Mg²⁺ | nih.govnih.gov |
| Optimal pH | 6.2 - 7.2 | nih.govnih.gov |
| Kₘ for D(-)-tartrate | 1.8 x 10⁻⁴ M | nih.govnih.gov |
| Turnover Number | 1,185 | nih.govnih.gov |
| Inhibitors | meso-tartrate (50% inhibition at 0.6 mM) | nih.govasm.orgnih.gov |
| Isoelectric Point (pI) | 5.5 | nih.govnih.gov |
The genetic systems governing D-tartrate utilization vary among different bacterial species. In Agrobacterium vitis, the genes for tartrate utilization are located on a conjugative plasmid, pTrAB4. asm.org A specific 5.65-kb region contains the ttuABCD operon required for growth on tartrate. asm.org This operon includes ttuA (a LysR-type transcriptional regulator), ttuB (a putative transporter), and ttuC (tartrate dehydrogenase). asm.org
In Salmonella enterica, D-tartrate utilization is linked to the dtu locus. The ability to ferment D-tartrate is a known phenotypic differentiator among Salmonella serovars, and the genetic basis for this difference has been traced to a single nucleotide variant (SNV) that affects the start codon of a gene within the D-tartrate fermentation pathway. researchgate.net Unlike E. coli, D-tartrate utilization in Salmonella does not depend on the transporter DcuB. biorxiv.org
While a dedicated D-tartrate dehydratase represents the primary route, some bacteria utilize alternative or less specific enzymes. In Escherichia coli, which can grow slowly on D-tartrate, degradation is not mediated by a specific D-tartrate dehydratase but rather by enzymes of the general anaerobic fumarate (B1241708) metabolism. nih.gov Specifically, the enzyme fumarase B (FumB), an enzyme of the TCA cycle, exhibits a five-fold higher Vmax for D-tartrate dehydration than its isoenzyme FumA, enabling anaerobic growth. This suggests an exaptation of a central metabolic enzyme for a specialized role. Furthermore, recent genomic analysis of a tartrate-fermenting consortium from rice paddy soil revealed the capability to degrade D-tartrate without containing identifiable genes for D-tartrate dehydratase, hinting at a novel, yet uncharacterized, degradation mechanism. asm.org
D-tartrate Dehydratase-Mediated Metabolism
Enzyme Characterization and Mechanism of Action
Role of D-tartrate(1-) in Bacterial Metabolism and Differentiation
The ability to metabolize D-tartrate(1-) provides a distinct advantage to certain bacteria in specific environments. It serves as a viable carbon source, supporting both aerobic and anaerobic growth. nih.govnih.gov For pathogenic bacteria like Salmonella Typhimurium, the metabolism of D-tartrate is particularly relevant during infection. In the inflamed gut environment, reactive oxygen and nitrogen species can lead to the formation of D-tartrate from sugars. S. Typhimurium can utilize this inflammation-derived D-tartrate, which enhances its colonization fitness. biorxiv.org The metabolism in S. Typhimurium under these conditions supports both fumarate respiration and an oxaloacetate decarboxylase sodium pump, resulting in the production of succinate, acetate, and lactate (B86563) as metabolic end-products. biorxiv.org
Beyond its role as a nutrient, D-tartrate metabolism is a significant biochemical marker for bacterial identification and differentiation. The fermentation of D-tartrate has long been used as a key test to distinguish between closely related strains, such as fermenting and non-fermenting variants of Salmonella enterica serovar Paratyphi B. researchgate.net
Comparative Enzymology of Tartrate-Metabolizing Enzymes
The metabolism of tartaric acid isomers is characterized by a high degree of stereospecificity, with distinct enzymes handling each isomer. microbiologyjournal.org
D-tartrate Dehydratase vs. L-tartrate Dehydratase : These enzymes are stereospecific for their respective substrates. nih.govmicrobiologyjournal.org D-tartrate dehydratase from R. sphaeroides is stable in the presence of oxygen, whereas L-tartrate dehydratase (EC 4.2.1.32) from other bacteria is often oxygen-labile and requires activation by Fe²⁺ and a thiol compound. asm.orggenome.jp
Tartrate Dehydrogenase (TDH) : This NAD-dependent enzyme (EC 1.1.1.93) is involved in a different pathway that converts tartrate to D-glycerate via an oxaloglycolate (B1210636) intermediate. tandfonline.comnih.govwikipedia.org TDH from Pseudomonas putida acts on L-(+)-tartrate and meso-tartrate. asm.org Its mechanism involves oxidation followed by decarboxylation, which differs from the simple dehydration reaction of D-tartrate dehydratase. nih.gov
Fumarase B (FumB) in E. coli : This enzyme provides an example of a less specific enzyme co-opted for D-tartrate metabolism. While its primary role is the reversible hydration/dehydration of fumarate to L-malate, it possesses a side activity enabling it to dehydrate D-tartrate, a function not shared by its isoenzyme FumA. nih.gov
This enzymatic diversity highlights the varied evolutionary strategies microorganisms have developed to exploit the different stereoisomers of tartrate as metabolic substrates.
Table 2: Comparison of Key Tartrate-Metabolizing Enzymes
| Enzyme | EC Number | Substrate(s) | Reaction Type | Organism Example | Reference |
|---|---|---|---|---|---|
| D(-)-tartrate dehydratase | 4.2.1.81 | D(-)-tartrate | Dehydration | Rhodopseudomonas sphaeroides | nih.govwikipedia.orgasm.org |
| L(+)-tartrate dehydratase | 4.2.1.32 | L(+)-tartrate | Dehydration | Escherichia coli | nih.govgenome.jp |
| Tartrate dehydrogenase | 1.1.1.93 | L(+)-tartrate, meso-tartrate | Oxidation | Pseudomonas putida | asm.orgnih.govwikipedia.org |
| Fumarase B (FumB) | 4.2.1.2 | Fumarate, D-tartrate | Hydration/Dehydration | Escherichia coli | nih.gov |
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric methods offer a straightforward and accessible means for the quantification of tartrates. These techniques are based on the formation of a colored complex that absorbs light at a specific wavelength, with the intensity of the color being proportional to the concentration of the analyte.
The Iron(II) D-tartrate(1-) colorimetric method is a widely used spectrophotometric technique. mdpi.comnih.gov In this method, under specific pH conditions, polyphenols form a blue-purple complex with Iron(II) D-tartrate(1-), which can then be quantified using a spectrophotometer. mdpi.comnih.gov However, this method has certain limitations. Different polyphenol components exhibit varying color-rendering abilities with Iron(II) D-tartrate(1-), which can complicate the accurate determination of the conversion coefficient for quantitative analysis. mdpi.comnih.gov Additionally, the absorption peak of the complex formed between tea polyphenols and Iron(II) D-tartrate(1-) can be asymmetrical, introducing potential errors in the quantitative results. mdpi.comnih.gov
Another approach involves the reaction of tartaric acid with a vanadium salt under acidic conditions to produce a colored complex, metapervanadyl tartrate. The amount of this chromogen, which is measured at 520 nm, is stoichiometrically related to the amount of tartrate in the sample. r-biopharm.com Other studies have explored the use of various reagents for the spectrophotometric determination of iron(II), where tartrate can sometimes act as an interfering agent. researchgate.net For instance, in a method using 2',3,4',5,7-Pentahydroxyflavone (morin) for the determination of iron(II), large excesses of tartrate were found not to interfere. researchgate.net
| Method | Principle | Wavelength (nm) | Key Considerations |
| Iron(II) D-tartrate(1-) Colorimetric Method | Formation of a blue-purple complex between polyphenols and Iron(II) D-tartrate(1-). mdpi.comnih.gov | Not specified in provided text | Varying color-rendering ability of different polyphenols; potential for asymmetrical absorption peaks. mdpi.comnih.gov |
| Vanadium Salt Colorimetric Method | Reaction of tartaric acid with a vanadium salt to form a colored metapervanadyl tartrate complex. r-biopharm.com | 520 | The amount of chromogen is stoichiometrically related to the tartrate concentration. r-biopharm.com |
Chromatographic Separation and Detection Techniques
HPLC is a cornerstone technique for determining the enantiomeric purity of D-tartrate(1-) and its derivatives. researchgate.net Chiral HPLC, which utilizes a chiral stationary phase, is often employed to separate the D- and L-enantiomers. For instance, a chiral cellulose-based column can be used to confirm the enantiomeric purity of sodium D-tartrate.
Several HPLC methods have been developed for the analysis of tartaric acid enantiomers. sigmaaldrich.com One method for determining the D-DBTA content in L-DBTA utilizes a Chiral PAK IA column with an isocratic mobile phase of n-heptane, isopropanol, and trifluoroacetic acid, with detection at 230 nm. researchgate.net Another approach for the separation of tartaric acid enantiomers employs an Astec® CLC-D column with a mobile phase of 3 mM copper sulfate (B86663) at pH 3.2 and UV detection at 254 nm. sigmaaldrich.com The use of chiral mobile phase additives, such as D-(-)-tartaric acid, has also been shown to be effective in separating enantiomers on silica (B1680970) gel plates. researchgate.net Furthermore, chiral ligand exchange stationary phases for HPLC have been prepared using (R,R)-tartaric acid mono-amide derivatives for the direct separation of various enantiomers. tandfonline.com
| HPLC Method | Column | Mobile Phase | Detection | Application |
| Chiral HPLC | Chiral PAK IA (250 x 4.6 mm, 5.0 μm) | n-heptane, isopropanol, trifluoroacetic acid (900:100:1 v/v/v) | UV at 230 nm | Determination of D-DBTA in L-DBTA. researchgate.net |
| Chiral HPLC | Astec® CLC-D (15 cm x 4.6 mm, 5 μm) | 3 mM copper sulfate, pH 3.2 | UV at 254 nm | Separation of tartaric acid enantiomers. sigmaaldrich.com |
| Chiral Ligand Exchange Chromatography | ODS silica gel coated with (R,R)-tartaric acid mono-(R)-1-(α-naphthyl)ethylamide | Water or hydro-organic eluents containing copper(II) ion | Not specified in provided text | Direct separation of amino acid, hydroxy acid, and amino alcohol enantiomers. tandfonline.com |
Gas chromatography is another valuable technique for assessing the purity of tartrate compounds, often after derivatization to increase their volatility. avantorsciences.comresearchgate.net For instance, the purity of DL-Tartaric acid can be determined by GC, with a specified minimum purity of 99.0%. avantorsciences.com Similarly, the assay of (-)-Diethyl D-tartrate can be performed using GC, with a typical purity of ≥ 99.0%. sigmaaldrich.com The purity of (-)-Dibenzyl D-tartrate can also be assessed by HPLC, with a purity of ≥98.0% for the sum of enantiomers. amerigoscientific.com
For the analysis of organic acids in fruit, GC is a sensitive technique, although it may require extensive sample preparation. nih.gov In some cases, to improve stability and detection, tartaric acid is derivatized before GC-MS analysis. hmdb.ca
| Compound | Purity Specification | Analytical Method |
| DL-Tartaric acid | min. 99.0 % | GC, titration analysis. avantorsciences.com |
| (-)-Diethyl D-tartrate | ≥ 99.0 % (a/a) | GC. sigmaaldrich.com |
| (-)-Dibenzyl D-tartrate | ≥98.0% (sum of enantiomers) | HPLC. amerigoscientific.com |
| Diethyl D-tartrate | 99%+ | GC. ottokemi.com |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Spectroscopic Characterization Techniques for D-tartrate(1-) and its Complexes
Spectroscopic techniques provide detailed information about the molecular structure and environment of D-tartrate(1-) and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.
NMR spectroscopy is widely used to characterize the structure of D-tartrate(1-) and its derivatives in solution. nih.gov Both ¹H and ¹³C NMR can provide valuable information. For example, the ¹H NMR spectrum of D-(-)-Tartaric acid has been recorded in D₂O. chemicalbook.com The chemical shifts in the NMR spectrum can be influenced by the solvent and the formation of complexes. acs.org
Studies on dialkyl tartrates have shown that the NMR spectra are dependent on the solvent used, with different conformations being favored in different environments. acs.org For instance, in dimethyl sulfoxide (B87167) (DMSO), dialkyl tartrate molecules tend to form intermolecular hydrogen bonds with the solvent molecules. acs.org The ¹H and ¹³C chemical shifts for a complex of D/L-tartaric acid have been determined in a CDCl₃:d₆-DMSO mixture. uni-muenchen.de Furthermore, NMR has been used to confirm the product in the D-tartrate dehydratase-catalyzed reaction, where the enol tautomer of oxaloacetate was observed by ¹H NMR spectroscopy. ucsf.edu
| Technique | Sample | Solvent | Key Findings |
| ¹H NMR | D-(-)-Tartaric Acid | D₂O | Provided spectral data for the compound. chemicalbook.com |
| ¹H and ¹³C NMR | 3 ⊇ D/L tartaric acid | CDCl₃:d₆-DMSO (99:1 vol/vol) | Determined chemical shifts for the complex. uni-muenchen.de |
| ¹H NMR | Product of D-tartrate dehydratase reaction | Not specified in provided text | Confirmed the formation of the enol tautomer of oxaloacetate. ucsf.edu |
| VA, VCD, and ORD | Dialkyl tartrates | CCl₄, DMSO/DMSO-d₆, H₂O/D₂O | Spectra are solvent-dependent, indicating different conformations and intermolecular interactions. acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For D-tartrate(1-), specific regions of the IR spectrum are indicative of its molecular structure.
The presence of hydroxyl (O-H) and carbonyl (C=O) groups in the tartrate molecule gives rise to distinct absorption bands. The O-H stretching vibrations typically appear as a strong and broad band in the region of 3600–3400 cm⁻¹. researchgate.net The C-H stretching vibrations are observed between 2990 cm⁻¹ and 2850 cm⁻¹. researchgate.net The carbonyl group (C=O) stretching of the carboxylic acid is characterized by a strong, sharp band around 1725–1655 cm⁻¹. researchgate.net For instance, in 2-methylimidazolium hydrogen d-tartrate, this peak is observed at 1709 cm⁻¹. researchgate.net
The "fingerprint region," from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions that are unique to a particular molecule, making it useful for definitive identification. libretexts.org In this region, in-plane O-H bending vibrations are found between 1440–1200 cm⁻¹, while out-of-plane O-H bending results in a broad band around 700–600 cm⁻¹. researchgate.net The C-O stretching vibrations are also prominent in this area. asianpubs.org
Vibrational Circular Dichroism (VCD), an extension of IR spectroscopy, can distinguish between enantiomers by measuring the differential absorption of left and right circularly polarized infrared light. uni-muenchen.de This technique has been used to study the chiral arrangement of tartrate ions in self-assembled systems. uni-muenchen.de
Table 1: Characteristic Infrared Absorption Bands for D-tartrate(1-) and Related Compounds
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Hydroxyl (O-H) | Stretching | 3600–3400 | Strong, Broad | researchgate.net |
| Carbonyl (C=O) | Stretching | 1725–1655 | Strong, Sharp | researchgate.net |
| C-H | Stretching | 2990–2850 | Medium | researchgate.net |
| O-H | In-plane Bending | 1440–1200 | Strong | researchgate.net |
| O-H | Out-of-plane Bending | 700–600 | Broad | researchgate.net |
X-ray Diffraction Analysis
The crystal structure of various D-tartrate salts has been elucidated using single-crystal XRD. For example, the structure of ammonium (B1175870) hydrogen D-tartrate was determined to be orthorhombic with the space group P2₁2₁2₁. iucr.org The analysis revealed a three-dimensional network formed by hydrogen-bonded tartrate anions and ammonium cations. iucr.org
Similarly, the crystal structures of L(+)-tartaric acid, D(–)-tartaric acid, and monohydrate racemic tartaric acid have been refined to determine the exact positions of all atoms, including hydrogen. ccsenet.org D(–)-tartaric acid crystallizes in the monoclinic space group P2₁. ccsenet.org The ability of XRD to establish the absolute configuration of chiral molecules was a significant advancement in stereochemistry. ccsenet.orgmasterorganicchemistry.com
Powder X-ray diffraction (PXRD) is also utilized, particularly for the characterization of polycrystalline materials. asianpubs.orggoogle.com
Table 2: Crystallographic Data for Selected D-tartrate Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Ammonium hydrogen D-tartrate | Orthorhombic | P2₁2₁2₁ | iucr.org |
| D(–)-tartaric acid | Monoclinic | P2₁ | ccsenet.org |
| Monohydrate D-tartaric acid | Orthorhombic | P2₁2₁2₁ | ccsenet.org |
| Tris(ethylenediamine)cobalt(III) bromide d-tartrate pentahydrate | - | - | oup.com |
Polarimetry for Optical Rotation Measurement
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral substance. anton-paar.com This property, known as optical activity, is a hallmark of enantiomers, which rotate light in equal but opposite directions. masterorganicchemistry.comrudolphresearch.com
The D-tartrate(1-) anion, being chiral, is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). masterorganicchemistry.com This is often denoted with a minus sign (–). The extent of this rotation is quantified as the specific rotation, [α], which is a characteristic physical property of a chiral compound under specific conditions of temperature, wavelength, concentration, and path length. masterorganicchemistry.comanton-paar.com
For D-(–)-tartaric acid, the specific rotation is typically measured at 20°C using the sodium D-line (589 nm) and is reported as approximately -12°. emsb.qc.cadrugfuture.com The measurement is crucial for distinguishing between the different stereoisomers of tartaric acid: D-(–)-tartaric acid, L-(+)-tartaric acid, and the optically inactive meso-tartaric acid. masterorganicchemistry.comwolfram.com
A polarimeter is the instrument used for these measurements. anton-paar.com It consists of a light source, a polarizer, a sample cell, and an analyzer. anton-paar.comanton-paar.com Modern instruments often use light-emitting diodes (LEDs) as a light source and have precise temperature control systems to ensure accurate and repeatable measurements. rudolphresearch.comanton-paar.com
Table 3: Optical Rotation Data for Tartaric Acid Stereoisomers
| Stereoisomer | Specific Rotation ([α]D²⁰) | Direction of Rotation | Reference |
|---|---|---|---|
| D-(–)-tartaric acid | -12.4° | Levorotatory | wolfram.com |
| L-(+)-tartaric acid | +12.4° | Dextrorotatory | wolfram.com |
Analytical Methods for the Detection and Quantification of D Tartrate 1
Several analytical techniques can be employed for the detection and quantification of D-tartrate(1-).
High-Performance Liquid Chromatography (HPLC) : This is a common method for separating and quantifying tartaric acid and its isomers. Chiral stationary phases can be used to separate D- and L-tartrate directly. HPLC is also used to determine the purity of tartaric acid products. google.com
Ion Chromatography : This technique is suitable for the analysis of ionic species like tartrate and can be used to determine the purity of tartrate-based compounds, such as chiral ionic liquids. researchgate.net
Capillary Electrophoresis : This method can be used for the enantioseparation of racemic mixtures and has been applied in the context of tartaric acid-based resolutions. rasayanjournal.co.in
Polarimetry : This technique measures the rotation of plane-polarized light caused by a chiral substance. It is a fundamental method for characterizing the optical activity of D-tartrate and determining its enantiomeric purity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly in the presence of chiral shift reagents, can be used to distinguish between enantiomers and to characterize the structure of tartrate-containing compounds. researchgate.net
Coordination Chemistry and Material Science Applications of D Tartrate 1 Complexes
Metal-D-tartrate(1-) Complexation and Chelation Mechanisms
D-tartrate(1-) exhibits a strong ability to chelate metal ions, forming stable complexes. atamanchemicals.comwikipedia.org This chelating property is fundamental to its role in various chemical and material science applications. The interaction between D-tartrate(1-) and metal ions can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the metal ion.
The complexation of D-tartrate(1-) with metal ions is a result of the coordination of the metal ion with the oxygen atoms of the carboxylate and hydroxyl groups. mdpi.com Studies have shown that D-tartrate can act as a tetradentate ligand, binding to a single metal ion through all four of its oxygen-containing functional groups. In other instances, it can bridge multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
Research on the interaction of tartrate ions with various metal ions, such as copper(II), has demonstrated the formation of complexes like [Cu(OH)₂C₄H₄O₆]²⁻ in alkaline solutions. mdpi.com The formation of such complexes is crucial in processes like the extraction of metals from ores. mdpi.com Furthermore, studies on lanthanide-tartrate complexes have revealed the formation of 1:1 and 1:2 metal-to-ligand ratios, indicating a stepwise association process. cdnsciencepub.com The stereochemistry of the tartrate ligand (D-, L-, or meso-) can also influence the stability and structure of the resulting metal complexes. cdnsciencepub.com
The chelation mechanism often involves the deprotonation of the hydroxyl groups, particularly in the presence of a metal ion, which enhances their coordinating ability. The resulting chelate rings, typically five-membered, contribute to the thermodynamic stability of the metal-tartrate complexes. The specific coordination mode of D-tartrate(1-) can vary, with several binding modes having been identified in different crystal structures. researchgate.net
Synthesis and Structural Characterization of D-tartrate(1-) Coordination Compounds
The synthesis of D-tartrate(1-) coordination compounds can be achieved through various methods, including solution-based reactions and hydrothermal synthesis. mdpi.comresearchgate.net A common approach involves reacting a soluble metal salt with D-tartaric acid or a D-tartrate salt in a suitable solvent. google.com The resulting coordination compounds can then be isolated as crystalline solids. For instance, the reaction of zinc salts with D-tartaric acid under hydrothermal conditions yields chiral zinc tartrate MOFs. mdpi.com
The structural characterization of these compounds is typically performed using single-crystal X-ray diffraction, which provides detailed information about the coordination environment of the metal ion and the binding mode of the D-tartrate(1-) ligand. mdpi.comresearchgate.netnih.gov Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy are also employed to confirm the coordination of the tartrate ligand to the metal center. researchgate.net
A study on zinc tartrate MOFs revealed a three-dimensional coordination polymer structure where each zinc(II) ion is coordinated by four different tartrate ligands, and each tartrate is connected to four different zinc(II) ions. mdpi.com In this anhydrous structure, the tartrate acts as a µ⁴-bridging ligand. mdpi.com Other research has shown that the coordination of tartrate can lead to the formation of helical chains and layered structures. researchgate.net
| Compound | Metal Ion | Synthesis Method | Structural Features |
| Zn(D-TAR) | Zn(II) | Hydrothermal | 3D coordination polymer, µ⁴-tartrate bridging |
| [Tb(H₂O)₃(C₄H₅O₆)(C₄H₄O₆)] | Tb(III) | Hydrothermal | Nine-coordinate Tb(III), four different tartrate coordination modes |
| [Cu₂(C₄H₄O₆)₂(H₂O)₂·xH₂O]n | Cu(II) | Hydrothermal | 2D layered network |
Advanced Materials Incorporating D-tartrate(1-)
The unique properties of D-tartrate(1-), particularly its chirality and coordinating ability, make it a valuable component in the design of advanced materials. researchgate.net
Chiral ionic liquids (CILs) are a class of ionic liquids that possess a chiral center in their cation, anion, or both. mdpi.com CILs incorporating the D-tartrate(1-) anion have been synthesized and investigated for their potential applications in chiral recognition and asymmetric synthesis. researchgate.netresearchgate.net
The synthesis of these CILs typically involves a neutralization reaction between a suitable organic cation, such as an imidazolium (B1220033) or phosphonium (B103445) derivative, and D-tartaric acid. mdpi.comresearchgate.net For example, N-butyl-N-methylimidazolium-D-(-)-tartrate has been synthesized and characterized. researchgate.net The resulting CILs exhibit unique properties, including chirality, which can be exploited for enantioselective processes. mdpi.comua.pt
Studies have shown that the enantioselective properties of these CILs can be influenced by both the chiral anion and the cation. nih.gov For instance, the enantioselective toxicity of 1-alkyl-3-methyl imidazolium tartrate on Scenedesmus obliquus was found to be dependent on the stereochemistry of the tartrate anion. nih.gov
D-tartrate(1-) has been utilized as a precipitant in the crystallization of proteins, a critical step in determining their three-dimensional structure by X-ray crystallography. yu.eduresearchgate.netescholarship.org The stereochemistry of the tartrate precipitant has been shown to have a significant impact on the crystallization process and the resulting crystal morphology. yu.eduresearchgate.net
In the case of the protein thaumatin (B217287), crystallization with D-tartrate leads to the formation of prismatic or stubby crystals, which differ from the bipyramidal crystals obtained with L-tartrate. yu.edu This difference in crystal habit is attributed to stereospecific interactions between the tartrate enantiomers and the chiral protein molecules. yu.edu The solubility of thaumatin has also been observed to have a different temperature dependence in the presence of D-tartrate compared to L-tartrate. researchgate.net These findings underscore the importance of using stereochemically pure precipitants in protein crystallization experiments. researchgate.net
The chelating properties of D-tartrate(1-) have been explored for various other material applications. For instance, tartrate ions have been investigated as corrosion inhibitors for steel in alkaline environments. mdpi.com It is proposed that tartrate ions adsorb onto the passive film of the steel, preventing the initiation of pitting corrosion by chloride ions through competitive adsorption. mdpi.com
Furthermore, D-tartrate has been used as a starting material for the synthesis of other chiral molecules and as a ligand in the development of metal-organic frameworks (MOFs) with potential applications in catalysis and separation. researchgate.netmdpi.combeilstein-journals.org The ability of D-tartrate to form complexes with a wide range of metal ions also makes it a useful component in the formulation of micronutrient fertilizers for agriculture and in cleaning solutions for metal surfaces. wikipedia.org
Environmental and Industrial Research Aspects of D Tartrate 1
Biodegradation of D-tartrate(1-) in Environmental Systems
The breakdown of D-tartrate(1-), a specific stereoisomer of tartaric acid, in various environmental settings is a subject of microbiological research. While L-(+)-tartaric acid is common in nature, particularly in grapes, D-(-)-tartaric acid is rarer. atamanchemicals.comnih.gov However, certain microorganisms have demonstrated the ability to metabolize this isomer.
Studies have shown that some bacterial species can degrade D-(-)-tartrate. d-nb.info For instance, anaerobic bacteria capable of fermenting D-tartrate have been isolated from environments like freshwater creek sediments, polluted marine channels, and anoxic sewage sludge. d-nb.info Research has indicated that in these anoxic environments, the number of bacteria that can ferment L-tartrate is significantly higher—by one to three orders of magnitude—than those that can ferment D- or meso-tartrate. d-nb.info
The degradation pathways of tartrate isomers have been investigated. In many bacteria, the degradation of tartrates proceeds through their conversion to oxaloacetate. d-nb.info For example, Escherichia coli can grow anaerobically on D-tartrate by metabolizing it to succinate. nih.gov This process involves the dehydration of D-tartrate to oxaloacetate, which is then converted to malate, fumarate (B1241708), and finally succinate. nih.gov Interestingly, this pathway in E. coli utilizes enzymes from general anaerobic fumarate metabolism, such as the fumarate/succinate antiporter DcuB and fumarase B, rather than stereoisomer-specific enzymes. nih.gov
In Bradyrhizobium japonicum, an enzyme named D-tartrate dehydratase has been identified, which specifically dehydrates D-tartrate to form oxaloacetate. acs.org The kinetic parameters for this enzyme have been determined, confirming its function. acs.org
The stereochemistry of tartaric acid-based compounds can influence their biodegradability. Research on poly(ester-thioether)s derived from different tartaric acid isomers (D-, L-, and meso-) revealed that their biodegradability in activated sludge varied depending on the specific stereoisomer used in the polymer structure. rsc.orgacs.org This highlights that the spatial arrangement of atoms in the monomer units affects how readily the resulting polymers can be broken down by microorganisms.
The degradation of tartrate can also occur under non-biological conditions. For example, at high temperatures, tartrate can degrade into products like formate, acetate, malonate, and oxalate. researchgate.net
Biotechnological Engineering for D-tartrate(1-) Production and Bioremediation
Biotechnological approaches are being explored for both the production of D-tartrate(1-) and its use in bioremediation efforts. Metabolic engineering of microorganisms offers a promising avenue for synthesizing valuable chemicals like D-tartrate.
Production of D-tartrate(1-)
Metabolic engineering of bacteria has been investigated for the production of precursors to D-tartrate. researchgate.net For instance, 2,5-diketo-D-gluconate (2,5-DKG), a precursor for D-tartrate production, has been produced from glucose using metabolically engineered bacteria. researchgate.net Computational frameworks have been developed to explore how extending the native metabolic networks of organisms like E. coli with "underground" reactions could enable or enhance the production of various compounds, including D-tartrate. oup.com
Another approach involves enzymatic conversion. For example, D-glycerate can be produced from L-tartrate using enzymes from Pseudomonas putida and Rhodopseudomonas sphaeroides. tandfonline.com While not directly producing D-tartrate, this demonstrates the potential of using enzymatic systems to convert related, inexpensive starting materials into valuable chiral compounds.
Bioremediation Applications
The ability of certain microorganisms to degrade D-tartrate(1-) and other organic compounds is central to their application in bioremediation. Bioremediation harnesses naturally occurring microorganisms to clean up pollutants from soil, groundwater, and water bodies. youtube.com This process can involve biostimulation, where the activity of indigenous microbial populations is enhanced, or bioaugmentation, where specific microbes are introduced to the contaminated site. nih.govnih.gov
Microorganisms can degrade contaminants, transforming them into less harmful substances like carbon dioxide and water. youtube.com For instance, the white rot fungus Phanerochaete chrysosporium has been shown to biodegrade the persistent environmental pollutant DDT, with ammonium (B1175870) tartrate being a component of the culture medium used in some studies. asm.org The degradation pathway for DDT in this fungus is distinct from that in bacteria. asm.org
The joint use of plants and microorganisms is also a promising strategy for remediating contaminated soils. mdpi.com This approach, known as phyto-microbial remediation, combines the benefits of both phytoremediation and microbial degradation to enhance the breakdown of organic pollutants. mdpi.com
Furthermore, tartrate's ability to form complexes with metals is relevant to the bioremediation of radionuclide contamination. nih.gov Chelating agents like citrate, which is structurally similar to tartrate, can form soluble complexes with metals, which can then be degraded by microorganisms, leading to the re-precipitation of the metals. nih.gov
Industrial Relevance and Research Advancements in D-tartrate(1-) Applications
D-tartrate(1-) and its derivatives have found applications in various industrial sectors, and ongoing research continues to uncover new uses.
Chemical Synthesis
D-tartrate derivatives are valuable chiral building blocks in organic synthesis. chemimpex.com They are used as starting materials for the synthesis of a wide range of bioactive compounds and pharmaceuticals. chemimpex.comchemicalbull.comnih.gov For example, diethyl D-tartrate is used in the synthesis of compounds like (+)-exo-brevicomin and (-)-kumausallene. chemicalbull.com It also serves as a ligand in asymmetric catalysis, improving the selectivity and efficiency of chemical reactions. chemimpex.com The synthesis of (+)-boronolide, a natural product with antimalarial properties, has been achieved starting from diethyl-D-tartrate. nih.gov
Food and Beverage Industry
Tartaric acid and its salts are widely used in the food industry. atamanchemicals.comwikipedia.org They function as acidulants, providing a sour taste to products like carbonated drinks, gelatin desserts, and fruit jellies. britannica.com They also act as antioxidants and preservatives. atamanchemicals.comnih.govwikipedia.org In winemaking, tartaric acid is crucial for lowering the pH of the must, which inhibits the growth of spoilage bacteria. atamanchemicals.comwikipedia.orgatamanchemicals.com
Pharmaceuticals
In the pharmaceutical industry, D-tartrate is used as a counter-ion to form salts of active pharmaceutical ingredients, which can improve their solubility and stability. ontosight.ai For instance, lysergide (B3062914) (LSD) d-tartrate is being investigated for the treatment of generalized anxiety disorder. pharmacytimes.com Pentorex Hydrogen D-Tartrate has been studied for its appetite-suppressing properties. ontosight.ai
Other Industrial Applications
Tartaric acid and its derivatives have a variety of other industrial uses, including:
Metal cleaning and polishing . britannica.com
Textile dyeing and printing . atamanchemicals.combritannica.com
Photography . atamanchemicals.combritannica.com
Ceramics . atamanchemicals.com
Mirror silvering . atamanchemicals.combritannica.com
The synthesis of chiral ionic liquids. researchgate.net
The creation of chiral inorganic nanomaterials for applications in circularly polarized luminescence. oaepublish.com
Recent research has also explored the synthesis of biodegradable polymers, such as poly(ester-thioether)s, from tartaric acid. acs.orgdoi.org The biodegradability of these polymers can be influenced by the specific stereoisomer of tartaric acid used. rsc.org
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing D-tartrate(1−) in laboratory settings?
- Methodology : Synthesis typically involves esterification of D-tartaric acid with alcohols under controlled pH and temperature. Purification is achieved via recrystallization or chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, X-ray crystallography for stereochemical analysis, and mass spectrometry for molecular weight validation .
- Key Considerations : Ensure enantiomeric purity by using chiral stationary phases during chromatography. Reproducibility requires strict control of reaction stoichiometry and solvent selection.
Q. How does the solubility of D-tartrate(1−) vary across solvents, and what factors influence its stability?
- Methodology : Solubility is measured using gravimetric or spectrophotometric methods in polar solvents (e.g., water, ethanol). Stability studies involve accelerated degradation tests under varying temperatures and pH, analyzed via high-performance liquid chromatography (HPLC) .
- Data Interpretation : Solubility correlates with solvent polarity, while stability is pH-dependent due to the compound’s acidic functional groups.
Q. What analytical techniques are most reliable for quantifying D-tartrate(1−) in complex mixtures?
- Methodology : Ion-exchange chromatography coupled with conductivity detection provides high specificity. Alternatively, capillary electrophoresis with UV detection is effective for low-concentration samples .
- Limitations : Matrix interference in biological samples may require pre-treatment (e.g., protein precipitation).
Advanced Research Questions
Q. How can contradictory data on D-tartrate(1−)’s efficacy in chiral resolution be resolved?
- Experimental Design : Conduct comparative studies using identical substrates and conditions. Variables to control:
- Counterion effects (e.g., sodium vs. potassium salts).
- Temperature gradients during crystallization.
Q. What computational modeling approaches best predict D-tartrate(1−)’s interaction with biological targets?
- Methodology : Molecular dynamics simulations and density functional theory (DFT) calculations model binding affinities and conformational flexibility. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Case Study : A 2024 study integrated docking simulations with experimental IC50 values to elucidate D-tartrate(1−)’s inhibition of lactate dehydrogenase .
Q. What are the methodological challenges in determining enantiomeric excess (ee) using D-tartrate(1−) as a resolving agent?
- Optimization Strategies :
- Use chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based ee determination.
- Optimize mobile-phase composition in chiral HPLC to resolve minor enantiomers.
Q. How does D-tartrate(1−) influence crystallization kinetics in co-crystal engineering?
- Experimental Framework : Monitor nucleation rates via in-situ Raman spectroscopy. Parameters to vary:
- Supersaturation levels.
- Additive concentrations (e.g., polymers).
Guidance for Addressing Contradictions
- Root-Cause Analysis : Replicate conflicting studies with standardized protocols (e.g., ICH guidelines for stability testing) .
- Ethical Reporting : Disclose all raw data and instrument calibration records to enhance reproducibility .
Note: Avoid citing commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals and validated computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
